Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel-
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Overview
Description
Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- is a complex organic compound with a unique structure that combines a cyclohexane ring, a carboxylic acid group, and a pyridine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- typically involves multiple steps. The process begins with the preparation of the cyclohexanecarboxylic acid, followed by the introduction of the pyridine derivative and the esterification of the carboxylic acid group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: A simpler compound with a similar cyclohexane ring and carboxylic acid group.
Pyridine derivatives: Compounds with a pyridine ring, which may have different substituents compared to the target compound.
Esters of carboxylic acids: Various esters with different alcohol and acid components.
Uniqueness
Cyclohexanecarboxylic acid, 3-[[2-[(acetyloxy)methyl]-6-bromo-3-pyridinyl]oxy]-, 1-methylethyl ester, (1R,3R)-rel- is unique due to its combination of a cyclohexane ring, a carboxylic acid group, and a brominated pyridine derivative. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C18H24BrNO5 |
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Molecular Weight |
414.3 g/mol |
IUPAC Name |
propan-2-yl (1S,3S)-3-[2-(acetyloxymethyl)-6-bromopyridin-3-yl]oxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H24BrNO5/c1-11(2)24-18(22)13-5-4-6-14(9-13)25-16-7-8-17(19)20-15(16)10-23-12(3)21/h7-8,11,13-14H,4-6,9-10H2,1-3H3/t13-,14-/m0/s1 |
InChI Key |
ABBSVJMLSZRDKG-KBPBESRZSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCC[C@@H](C1)OC2=C(N=C(C=C2)Br)COC(=O)C |
Canonical SMILES |
CC(C)OC(=O)C1CCCC(C1)OC2=C(N=C(C=C2)Br)COC(=O)C |
Origin of Product |
United States |
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